molecular formula C24H24N4O2 B10924744 6-(3-methoxyphenyl)-1,3-dimethyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-(3-methoxyphenyl)-1,3-dimethyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10924744
M. Wt: 400.5 g/mol
InChI Key: ARBSLMYZYQGBMD-UHFFFAOYSA-N
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Description

6-(3-Methoxyphenyl)-1,3-dimethyl-N~4~-phenethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound belonging to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core fused with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-methoxyphenyl)-1,3-dimethyl-N~4~-phenethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves a multi-step process. One common method starts with the preparation of the key intermediate, 6-amino-3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide. This intermediate is synthesized through Friedlander condensation of 5-amino-3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with cyanoacetamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of automated reactors and continuous flow systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(3-Methoxyphenyl)-1,3-dimethyl-N~4~-phenethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while substitution of the bromine atom can produce various substituted derivatives.

Scientific Research Applications

6-(3-Methoxyphenyl)-1,3-dimethyl-N~4~-phenethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3-methoxyphenyl)-1,3-dimethyl-N~4~-phenethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Methoxyphenyl)-1,3-dimethyl-N~4~-phenethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct photophysical and biological properties

Properties

Molecular Formula

C24H24N4O2

Molecular Weight

400.5 g/mol

IUPAC Name

6-(3-methoxyphenyl)-1,3-dimethyl-N-(2-phenylethyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H24N4O2/c1-16-22-20(24(29)25-13-12-17-8-5-4-6-9-17)15-21(26-23(22)28(2)27-16)18-10-7-11-19(14-18)30-3/h4-11,14-15H,12-13H2,1-3H3,(H,25,29)

InChI Key

ARBSLMYZYQGBMD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)NCCC4=CC=CC=C4)C

Origin of Product

United States

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